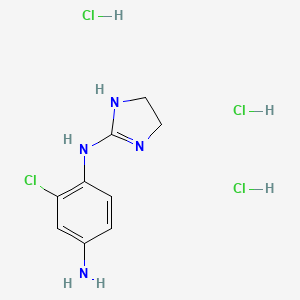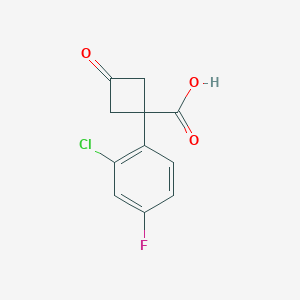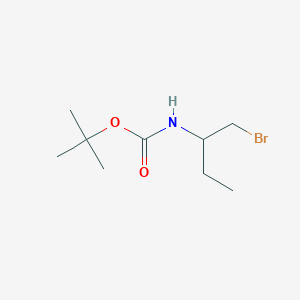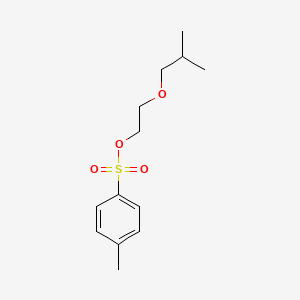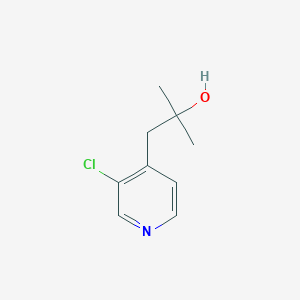
1-(3-Chloropyridin-4-yl)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropyridin-4-yl)-2-methylpropan-2-ol is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a hydroxyl group at the 2-position of a methylpropan-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-4-yl)-2-methylpropan-2-ol typically involves the chlorination of pyridine followed by the introduction of the methylpropan-2-ol group. One common method includes the reaction of 3-chloropyridine with a suitable alkylating agent under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to ensure the desired purity and yield. Techniques such as distillation and recrystallization are commonly employed to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloropyridin-4-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, ketones, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3-Chloropyridin-4-yl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropyridin-4-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
3-Chloropyridine: Lacks the methylpropan-2-ol group but shares the chloropyridine core.
2-Methylpropan-2-ol: Lacks the pyridine ring but shares the hydroxyl group and methyl structure.
4-Chloropyridine: Similar structure but with the chlorine atom at the 4-position instead of the 3-position.
Uniqueness: 1-(3-Chloropyridin-4-yl)-2-methylpropan-2-ol is unique due to the specific positioning of the chlorine atom and the hydroxyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
1-(3-chloropyridin-4-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,12)5-7-3-4-11-6-8(7)10/h3-4,6,12H,5H2,1-2H3 |
Clave InChI |
HCAFCVAEEIRYFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=C(C=NC=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13564382.png)
![tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate](/img/structure/B13564383.png)
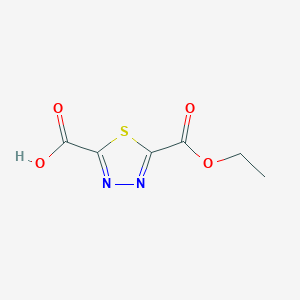
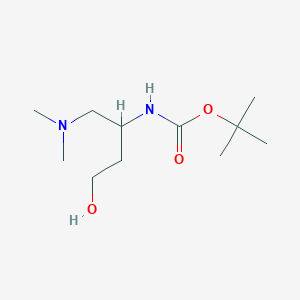
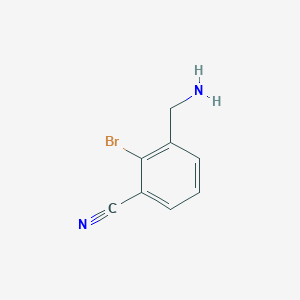
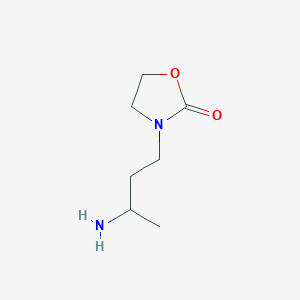
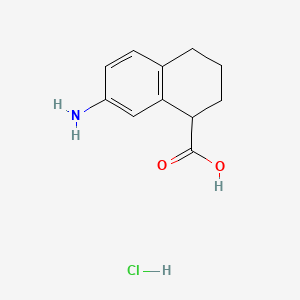
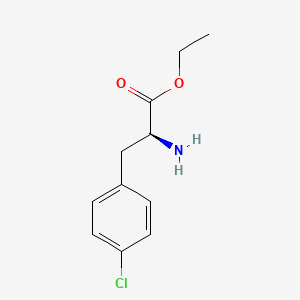
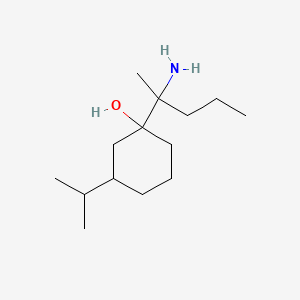
![8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane](/img/structure/B13564419.png)
